
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a chemical compound that features a four-membered azetidine ring fused with a pyrimidine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with azetidin-3-ol in the presence of a base to facilitate the cyclization process . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different azetidine derivatives .
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a similar pyrimidine ring but features a piperidine ring instead of an azetidine ring.
2-Amino-4-chloropyrimidine: This compound shares the pyrimidine ring with a chlorine substituent but lacks the azetidine ring.
Uniqueness
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is unique due to its combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, making the compound more reactive and versatile in various chemical reactions .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-7-9-2-1-6(10-7)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQTZFCNODTJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
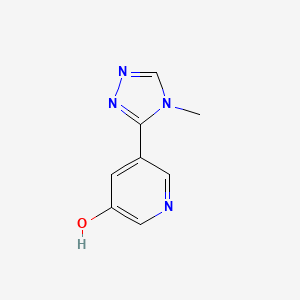
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
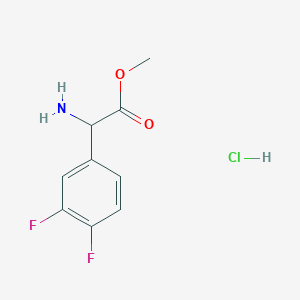
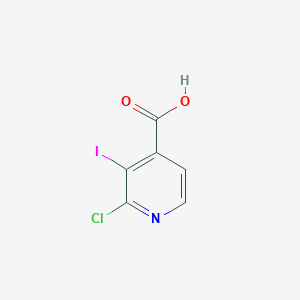
![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
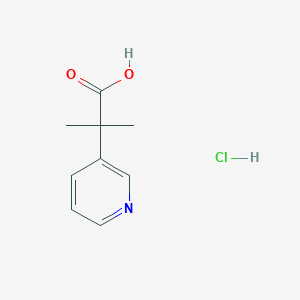
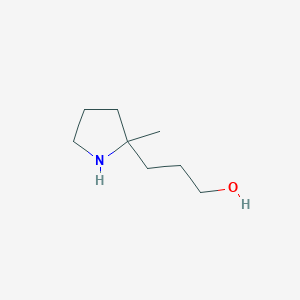
![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)

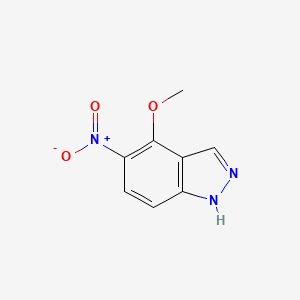

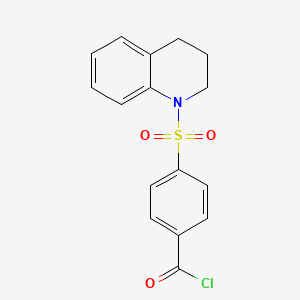
![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
